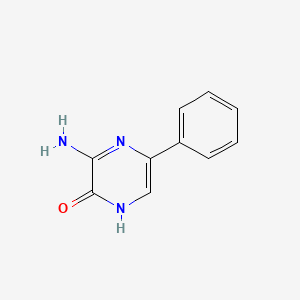

3-Amino-5-phenylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

67602-03-3 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-amino-5-phenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) |

InChI Key |

BSUAAUOIMYXHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Phenylpyrazin 2 1h One

Established Synthetic Routes to the Pyrazinone Core Structure

The pyrazinone scaffold is a key structural motif found in numerous natural products and pharmacologically active molecules. nih.govnih.gov Its synthesis has been a subject of considerable research, leading to the development of a variety of methods for the construction of this heterocyclic ring system from acyclic precursors. nih.govrsc.org

Classical Cyclization Reactions for Pyrazinone Formation

Historically, the construction of the pyrazinone ring has been dominated by classical cyclization reactions that involve the condensation of two key acyclic fragments. These methods have proven robust and are still widely referenced.

One of the most significant and enduring methods is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds , first reported by R. G. Jones and later refined by Karmas and Spoerri. nih.govrsc.org This one-pot reaction forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. nih.gov The reaction conditions and the nature of the reactants have been extensively studied to optimize yields and control the reaction's regioselectivity. nih.govrsc.org

Another foundational approach is the reaction of α-amino ketones with α-haloacetyl halides , a method developed by Tota and Elderfield. rsc.org In this strategy, the hydrochloride salt of an α-amino ketone (providing atoms N-1, C-5, and C-6) is condensed with a 2-halo-substituted acid halide (providing C-2 and C-3). The resulting ketoamide intermediate is then treated with ammonia (B1221849) to induce cyclization, forming a dihydropyrazine (B8608421) which is subsequently oxidized by air to the final pyrazinone. rsc.org

A further classical route involves the chlorination of diketopiperazines (cyclic dipeptides) with reagents like phosphoryl chloride, followed by treatment with alkali or sodium ethoxide and subsequent hydrolysis. rsc.org Symmetrical diketopiperazines yield symmetrically substituted pyrazinones, while unsymmetrical ones can lead to mixtures of isomeric products. rsc.org

| Classical Method | Key Precursors | Description |

| Jones, Karmas & Spoerri | α-Amino acid amide, 1,2-Dicarbonyl compound | A one-pot condensation reaction forming the pyrazinone ring. nih.govrsc.org |

| Tota & Elderfield | α-Amino ketone, α-Haloacetyl halide | Condensation to a ketoamide, followed by ammonia-induced cyclization and oxidation. rsc.org |

| From Diketopiperazines | Diketopiperazine | Chlorination followed by hydrolysis/alkoxide treatment to form the pyrazinone. rsc.org |

Modern Catalytic and Green Chemistry Approaches in Pyrazinone Synthesis

Contemporary synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methodologies. In pyrazinone synthesis, this has translated into the adoption of modern catalytic systems and green chemistry principles.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig N-arylation and Suzuki coupling, have become powerful tools for the derivatization of pre-formed pyrazinone scaffolds. rsc.orgresearchgate.net For instance, 3,5-dihalogenated pyrazinones can be selectively functionalized at specific positions by coupling with various amines or boronic acids, allowing for the rapid construction of diverse compound libraries. rsc.orgresearchgate.net

Microwave-assisted synthesis (MWI) represents another modern technique that significantly accelerates reaction times. The synthesis of 3,5-dichloro-2(1H)-pyrazinones via Hoornaert's method, which involves the reaction of an α-aminonitrile with oxalyl chloride, has been successfully adapted to MWI conditions. nih.govrsc.org

In line with the principles of green chemistry, recent efforts have focused on using environmentally friendly solvents and catalysts.

Water as a Solvent : A green route to 2(1H)-pyrazinones involves the reaction of α-chlorinated oximes with primary amines in water, which serves as a non-toxic and non-flammable solvent. rsc.org

Solid Acid Catalysis : Heterogeneous catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), have been employed to catalyze multicomponent reactions in water, offering the advantages of high efficiency and catalyst recyclability. ijcce.ac.irresearchgate.net

One-Pot Procedures : A cost-effective and environmentally benign one-pot method for preparing pyrazine (B50134) derivatives from 1,2-diketo compounds and 1,2-diamines has been reported using catalytic potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature. researchgate.net

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov They offer a powerful strategy for rapidly generating molecular complexity from simple starting materials.

While many MCRs have been developed for other nitrogen heterocycles like pyrazoles and pyridines, thieme-connect.denih.gov the principles are applicable to pyrazinone synthesis. The classical one-pot condensation of α-amino acid amides and 1,2-dicarbonyls can be viewed as a three-component reaction (if the amino acid amide is formed in situ) and is a prime example of an MCR strategy in this field. nih.govrsc.org

More recently, novel MCRs have been developed that lead to related heterocyclic systems, showcasing the potential of this approach. For example, a three-component reaction of pyrazolone, salicylaldehydes, and barbituric acid catalyzed by a solid acid catalyst in water has been reported to produce pyrazolchromeno[2,3-d]pyrimidinones, demonstrating a green MCR approach. ijcce.ac.irresearchgate.net The development of new MCRs remains a key goal for the efficient and diversity-oriented synthesis of pyrazinone libraries.

Targeted Synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one

The synthesis of the specific target molecule, this compound, requires a strategic application of the general methods described above, with careful selection of precursors to ensure the correct placement of the phenyl and amino substituents. A highly effective and common strategy involves the functionalization of a pre-formed 5-phenylpyrazin-2(1H)-one core.

Precursor Compounds and Optimized Reaction Conditions

A plausible and efficient route to this compound involves the synthesis of a halogenated intermediate, followed by nucleophilic substitution with an amino group.

Route: Halogenation-Amination

Synthesis of 5-phenylpyrazin-2(1H)-one (Precursor 1): This key intermediate can be synthesized via the classical Jones and Karmas condensation. The reaction between phenylglyoxal (B86788) (a 1,2-dicarbonyl compound) and aminoacetamide (an α-amino acid amide) yields the desired 5-phenylpyrazin-2(1H)-one.

Halogenation of Precursor 1: The 5-phenylpyrazin-2(1H)-one is then halogenated at the 3-position. A common method is chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) , often under reflux conditions, to yield 3-chloro-5-phenylpyrazin-2(1H)-one (Precursor 2) .

Amination of Precursor 2: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 3-chloro intermediate is treated with ammonia or ammonium (B1175870) hydroxide to displace the chlorine atom and install the amino group at the C3 position, affording the target compound, This compound . This amination can be facilitated by palladium catalysis (Buchwald N-arylation coupling), which often allows for milder reaction conditions. rsc.org

| Precursor | IUPAC Name | Role in Synthesis |

| Phenylglyoxal | 2-Oxo-2-phenylacetaldehyde | Provides C5 (with phenyl group) and C6 of the pyrazinone ring. |

| Aminoacetamide | 2-Aminoacetamide | Provides N1, C2, the C2-carbonyl oxygen, and N4. |

| 5-phenylpyrazin-2(1H)-one | 5-Phenylpyrazin-2(1H)-one | Core structure before functionalization at the C3 position. |

| 3-chloro-5-phenylpyrazin-2(1H)-one | 3-Chloro-5-phenylpyrazin-2(1H)-one | Activated intermediate for nucleophilic amination. |

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: The control of substituent placement is critical in the synthesis of asymmetrically substituted heterocycles.

In the synthesis of the 5-phenylpyrazin-2(1H)-one precursor from phenylglyoxal and aminoacetamide, two regioisomers could theoretically form: 5-phenyl- and 6-phenylpyrazin-2(1H)-one. The reaction conditions are optimized to favor the desired 5-phenyl isomer. The condensation mechanism typically involves the initial formation of a Schiff base between the more reactive aldehyde group of phenylglyoxal and the amino group of aminoacetamide, which directs the regiochemical outcome.

The subsequent halogenation-amination sequence provides excellent regiochemical control. The halogenation occurs specifically at the C3 position of the pyrazinone ring, and the subsequent amination directly replaces this halogen, ensuring the amino group is introduced exclusively at C3, leading unambiguously to the 3-amino-5-phenyl substitution pattern.

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, issues of stereochemical control are not relevant to its direct synthesis. However, it is noteworthy that many of the general synthetic routes for the pyrazinone core can be adapted to produce chiral, enantiomerically enriched products. By starting with chiral, non-racemic α-amino acids or their derivatives, the stereochemistry can be transferred to the final pyrazinone product, a strategy that is crucial for the synthesis of many biologically active pyrazinone natural products and drug candidates. rsc.orgdntb.gov.uax-mol.com

Investigation of Reaction Mechanisms During Formation

The formation of the this compound ring system, a substituted pyrazinone, generally proceeds through the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an amino-containing species, followed by cyclization and subsequent oxidation or tautomerization. While specific mechanistic studies for this exact molecule are not extensively detailed in the public domain, the mechanism can be inferred from analogous heterocyclic syntheses.

A plausible pathway involves the reaction of phenylglyoxal with an aminonitrile or an amino acid amide. For instance, the synthesis of related 3-amino-5-arylpyridazine-4-carbonitriles occurs via a one-pot, three-component reaction of an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate. scielo.org.za The proposed mechanism for this reaction provides a valuable model. It suggests the initial, rapid formation of a monohydrazone from the arylglyoxal and hydrazine. scielo.org.za This intermediate then undergoes a nucleophilic attack by the active methylene (B1212753) compound (malononitrile), followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic ring. scielo.org.za

Applying this model to this compound, a likely synthetic route would involve the condensation between phenylglyoxal and aminoacetamide. The mechanism would proceed as follows:

Initial Condensation: The more reactive aldehyde carbonyl of phenylglyoxal condenses with the primary amino group of aminoacetamide to form a Schiff base (imine) intermediate.

Cyclization: An intramolecular nucleophilic attack occurs from the amide nitrogen onto the ketone carbonyl of the phenylglyoxal moiety. This forms a five-membered ring intermediate which is not the final product, or more likely, the amide nitrogen attacks the imine carbon in a tautomeric form. A more direct route involves the cyclization of the initial adduct to form a dihydropyrazinone ring.

Dehydration/Oxidation: The resulting heterocyclic intermediate undergoes dehydration to introduce a double bond, leading to the aromatic pyrazinone ring. In many pyrazinone syntheses, an oxidation step is required to achieve the final aromatic system, which might occur spontaneously in the presence of air or require a specific oxidant.

The general formation of pyrazines in Maillard reactions, which involve the condensation of α-dicarbonyls with amino acids, follows a similar pattern of condensation, cyclization, and subsequent dehydration and oxidation steps to form the stable aromatic ring. mdpi.com

Derivatization Strategies and Analogue Synthesis from this compound

The structure of this compound offers three primary sites for chemical modification: the exocyclic amino group, the pendant phenyl ring, and the pyrazinone core itself. These sites allow for extensive derivatization to modulate the molecule's properties.

Functionalization at the Amino Group (N-alkylation, acylation, sulfonylation)

The exocyclic amino group at the C-3 position is a key nucleophilic center, readily undergoing reactions such as alkylation, acylation, and sulfonylation.

N-Alkylation: This modification introduces alkyl groups onto the amino moiety. Standard methods, such as reductive amination or reaction with alkyl halides, can be employed. youtube.comyoutube.com Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents presents a more atom-economical and environmentally friendly approach. rsc.org Given the presence of multiple nitrogen atoms in the pyrazinone ring, regioselectivity can be a challenge, potentially leading to alkylation on the ring nitrogens as well.

N-Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides yields the corresponding amides. researchgate.net This is a common transformation used to introduce a wide variety of functional groups. nih.govnih.gov Catalytic methods, for instance, using 4-(dimethylamino)pyridine (DMAP), can facilitate the reaction, especially with less reactive acylating agents. researchgate.net The resulting N-acyl derivatives can have significantly different chemical and biological properties compared to the parent amine.

N-Sulfonylation: Sulfonamides are synthesized by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), typically in the presence of a base. nih.gov This reaction is generally robust and provides stable sulfonamide products. These derivatives are important in medicinal chemistry, and this reaction has been successfully applied to various amino-heterocycles. nih.gov

Table 1: Representative Reagents for Amino Group Functionalization

| Reaction Type | Reagent Class | Specific Example | Catalyst/Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | Base (e.g., K₂CO₃) |

| N-Alkylation | Alcohol | Benzyl Alcohol | Ru-catalyst, Heat |

| N-Acylation | Acyl Chloride | Acetyl Chloride | Base (e.g., Pyridine) |

| N-Acylation | Acetonitrile (B52724) | Acetonitrile | Alumina, Heat nih.gov |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Base (e.g., Pyridine) |

Modifications on the Phenyl Ring (e.g., electrophilic aromatic substitution, cross-coupling)

The phenyl ring at the C-5 position is another key site for introducing structural diversity.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions, can modify the phenyl ring. The pyrazinone ring system, being electron-withdrawing, will act as a deactivating group and a meta-director for electrophilic attack on the phenyl ring. This is analogous to the deactivating nature of other heterocyclic substituents. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield predominantly the 3-amino-5-(3'-nitrophenyl)pyrazin-2(1H)-one or 3-amino-5-(3'-bromophenyl)pyrazin-2(1H)-one, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions are indispensable tools. To utilize these reactions, the phenyl ring must first be functionalized with a halide (e.g., Br, I) or a triflate group, typically via EAS. This "handle" can then be used in various coupling reactions:

Suzuki Coupling: Reaction of the aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comresearchgate.netnih.govnih.gov This is highly versatile for creating biaryl structures.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnih.gov It is a powerful method for introducing vinyl groups.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl-alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net

Table 2: Common Cross-Coupling Reactions for Phenyl Ring Modification

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(0) catalyst + Base | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(0) catalyst + Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base | Aryl-Alkynyl |

Transformations at the Pyrazinone Core (e.g., tautomerism, ring functionalization)

The pyrazinone core itself is subject to important chemical phenomena and can be a target for functionalization.

Tautomerism: this compound can exist in several tautomeric forms. The principal equilibrium is the amide-imidol (keto-enol) tautomerism, where the pyrazinone can exist as the 2-hydroxypyrazine (B42338) form. Additionally, amine-imine tautomerism involving the exocyclic amino group is possible. Computational and experimental studies on related heterocyclic systems, such as pyrazolones and triazinones, show that the keto-amine form is generally the most stable tautomer in both the solid state and in solution, though the exact equilibrium can be influenced by the solvent. rsc.orgresearchgate.netnih.gov The presence of strong intramolecular or intermolecular hydrogen bonding often stabilizes the keto-amine form.

Ring Functionalization: Direct functionalization of the pyrazinone ring, particularly at the C-6 position, can be challenging. However, strategies starting from pre-functionalized precursors, such as 3,5-dihalopyrazinones, allow for the introduction of substituents onto the core via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For instance, a chlorine atom at the C-6 position could be substituted by various nucleophiles or participate in coupling reactions, providing a route to diverse analogues.

Generation of Structurally Related Isomers and Congeners

The synthesis of isomers and congeners of this compound is a key strategy for exploring structure-activity relationships.

Isomers: Positional isomers, such as 6-amino-5-phenylpyrazin-2(1H)-one , could be synthesized by altering the starting materials, for example, by using a different arrangement of functional groups in the acyclic precursors. Another class of isomers are pyridazines, which can be formed from the reaction of arylglyoxals with malononitrile and hydrazine. scielo.org.zanih.gov These differ in the placement of the nitrogen atoms within the six-membered ring.

Congeners: Congeners are analogues where the pyrazinone ring is replaced by a different heterocyclic system. Many such compounds have been synthesized from similar precursors.

Pyrazoles: Condensation of β-ketonitriles with hydrazines is a primary route to aminopyrazoles. chim.it For example, reacting benzoylacetonitrile (B15868) with hydrazine would yield 3-amino-5-phenylpyrazole . bldpharm.com

Triazoles: The reaction of N-acyl-S-methylisothioureas with alkylhydrazines can produce 1-alkyl-3-amino-5-aryl-1H- organic-chemistry.orgwikipedia.orgnih.govtriazoles. rsc.org

These alternative heterocyclic cores provide different geometric and electronic properties, which is crucial in the design of new functional molecules.

Structure Activity Relationship Sar and Structural Modification Effects on Biological Modulators Preclinical/in Vitro/in Silico

Impact of Substitutions on Specific Biological Targets (Non-Human, Preclinical)

The introduction of different chemical groups at various positions on the 3-Amino-5-phenylpyrazin-2(1H)-one scaffold can dramatically alter its interaction with biological targets. Preclinical studies on related compounds provide a framework for understanding these effects.

The amino group at the 3-position is a crucial determinant of the biological activity of aminopyrazinones. Modifications at this site can influence binding affinity and selectivity for different receptors. For example, in a series of pyrazinone ring-containing opioid mimetics, the introduction of an amino group at the 3 or 6-position of the pyrazinone ring, followed by coupling with a tyrosine derivative, led to compounds with strong binding to the µ-opioid receptor. nih.gov Specifically, 5-methyl-6-beta-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone demonstrated a high affinity for the µ-opioid receptor. nih.gov

Complete modification of amino groups in antibodies has been shown to lead to a reversible inactivation, highlighting the critical role of these groups in maintaining biological function. drughunter.com In the context of enzyme inhibition, the amino group can act as a key hydrogen bond donor or acceptor, and its modification can therefore significantly impact potency.

Substituents on the phenyl ring at the 5-position of the pyrazinone core can profoundly affect the compound's biological activity. The nature, position, and size of these substituents can modulate properties such as lipophilicity, electronic distribution, and steric interactions within the receptor binding site.

In a study of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as tyrosinase inhibitors, the presence and position of hydroxyl groups on the phenyl rings were critical for activity. nih.gov For instance, a compound with a 3,4-dihydroxyphenyl group at the 5-position and a 4-hydroxyphenyl group at the 3-position of the pyrazole (B372694) ring was found to be a potent tyrosinase inhibitor. nih.gov This suggests that for this compound, the introduction of hydroxyl or other hydrogen-bonding groups on the phenyl ring could enhance interactions with certain biological targets.

Research on other heterocyclic structures further underscores the importance of phenyl ring substitution. In a series of pyrazoline derivatives, the presence of chloro, hydroxyl, or nitro groups on the phenyl ring at the 5-position influenced their anti-inflammatory activity. ias.ac.in Similarly, for some phenyl pyrazoline derivatives, the type of substituent on the phenyl ring was found to be a key determinant of their antimicrobial activity. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Related Heterocyclic Compounds (Preclinical Data)

| Parent Scaffold | Substitution on Phenyl Ring | Biological Target/Activity | Observation |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole | 3,4-dihydroxy | Tyrosinase Inhibition | Potent inhibitory activity. nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole | 4-hydroxy | Tyrosinase Inhibition | Contributed to potent inhibitory activity. nih.gov |

| Pyrazoline | 4-Chloro, 4-Hydroxy, 4-Nitro | Anti-inflammatory | Influenced potency. ias.ac.in |

Modifications to the central pyrazinone ring itself can lead to significant changes in biological activity. These alterations can include the introduction of substituents, ring fusion, or changing the core heteroatoms.

The 2(1H)-pyrazinone heterocycle is recognized as a scaffold that can meet the structural requirements for ATP-competitive inhibition of kinases. researchgate.net A flexible synthetic route to asymmetric 3,5-substituted pyrazin-2(1H)-ones has led to the identification of potent platelet-derived growth factor receptor (PDGFR) binders. researchgate.net This indicates that the pyrazinone core of this compound could be a suitable starting point for developing kinase inhibitors.

Furthermore, the pyrazinone ring can be incorporated into larger peptide structures to create opioid mimetics. nih.gov Cyclization of dipeptidyl chloromethyl ketones has been used to generate substituted pyrazinones that, when inserted into an enkephalin sequence, exhibit opioid receptor binding activity. nih.gov This highlights the versatility of the pyrazinone core in mimicking peptide structures and interacting with their corresponding receptors.

Table 2: Impact of Pyrazinone Core Modifications on Biological Activity (Preclinical Data)

| Modification to Pyrazinone Core | Biological Target | Effect |

| Asymmetric 3,5-substitution | Platelet-Derived Growth Factor Receptor (PDGFR) | Identification of potent inhibitors. researchgate.net |

| Incorporation into peptide sequence | Opioid Receptors | Creation of opioid mimetics with receptor binding activity. nih.gov |

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and predicting the biological activity of novel compounds. For derivatives of this compound, these approaches provide critical insights into the structural requirements for therapeutic efficacy, guiding the design and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com For pyrazinone-based structures, 3D-QSAR models have been successfully developed to predict their antagonistic activity and guide the synthesis of more potent molecules.

In a study on N3-phenylpyrazinones as Corticotropin-releasing Factor 1 (CRF1) receptor antagonists, a statistically significant 3D-QSAR model was developed. nih.gov This model demonstrated a strong correlation between the predicted and experimental activities, indicating its reliability for predicting the efficacy of new derivatives. The model yielded a squared correlation coefficient (R²) of 0.803, and its predictive power was confirmed by a high squared predictive correlation coefficient of 0.91 for a test set of molecules. nih.gov Such models are crucial for understanding which structural features are key for biological activity.

Similarly, a QSAR analysis of amino-substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors revealed that the topology of the molecules is a crucial determinant of their inhibitory activity. sciforum.net The best model generated showed a 90% correlation for PDE-5 inhibitory activity. sciforum.net The study indicated that inhibitory potency could be enhanced by increasing molecular refractivity and the number of carbons connected to aromatic rings while decreasing the number of carbons involved in double bonds. sciforum.net These findings provide a clear direction for synthetic chemists to modify the scaffold to achieve higher potency.

Table 1: Example of a 3D-QSAR Model for N3-Phenylpyrazinones

| Parameter | Value | Significance |

|---|---|---|

| R² (Correlation Coefficient) | 0.803 | Indicates a good fit of the model to the training set data. nih.gov |

| Q² (Cross-validated R²) | 0.5959 | Suggests good internal predictive ability of the model. sciforum.net |

| Predictive r² (Test Set) | 0.91 | Demonstrates high predictive power for external molecules. nih.gov |

| F-value | 26.9660 | High value indicates the model is statistically significant. sciforum.net |

This table is generated based on data from studies on related pyrazinone structures to illustrate typical QSAR model parameters.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to discover novel molecules with potential biological activity. mdpi.com

For a series of N3-phenylpyrazinones with CRF1 antagonistic activity, a six-point pharmacophore model was developed. nih.gov The best hypothesis, AADHHR, consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This arrangement of features was deemed critical for binding to the CRF1 receptor. The successful generation of a statistically significant QSAR model from this pharmacophore highlights its relevance in guiding the design of new antagonists. nih.gov

The virtual screening process typically involves several steps. First, a pharmacophore model is built based on known active ligands or the structure of the target protein. researchgate.net This model is then used to filter large chemical databases, like the Enamine or ZINC databases, selecting only those molecules that match the pharmacophore features. researchgate.netnih.gov These "hits" are then often subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and molecular docking to predict their binding affinity to the target. researchgate.net This hierarchical approach efficiently narrows down vast libraries to a manageable number of promising candidates for experimental testing. nih.govnih.gov

Table 2: Common Pharmacophoric Features for Pyrazinone-Related Scaffolds

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for specific interactions with amino acid residues in the target's active site. nih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen in a hydrogen bond. | Forms key directional interactions to anchor the ligand in the binding pocket. nih.gov |

| Hydrophobic Region (H) | A nonpolar region of the molecule. | Interacts with hydrophobic pockets of the protein, often contributing significantly to binding affinity. nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine. nih.gov |

This table outlines the key chemical features identified in pharmacophore models for pyrazinone-like compounds.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-receptor complex and the specific interactions that maintain binding. nih.gov This method complements and validates findings from molecular docking and QSAR studies. nih.gov

Once a promising ligand, such as a derivative of this compound, is docked into the active site of its target protein, an MD simulation can be performed to assess the stability of the predicted binding pose. nih.gov The simulation tracks the movements of the ligand and the protein, allowing researchers to observe whether the ligand remains securely bound or if its conformation changes significantly. nih.gov Analysis of the simulation trajectory can confirm the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, identified in the initial docking study. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These detailed conformational studies are vital for understanding the dynamic nature of ligand-target recognition and for refining the design of more effective inhibitors. nih.gov

Table 3: Typical Outputs from a Molecular Dynamics Simulation Study

| Parameter | Description | Interpretation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low RMSD value for the ligand-protein complex suggests a stable binding mode. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues during the simulation. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Interaction Energy | Calculation of the energetic contributions (e.g., electrostatic, van der Waals) to binding. | Quantifies the strength of the interaction between the ligand and the target protein. nih.gov |

| Binding Free Energy (MM/GBSA) | An end-point method to estimate the free energy of binding. | Provides a more accurate prediction of ligand affinity compared to simple docking scores. nih.gov |

This table summarizes key metrics obtained from MD simulations to evaluate the stability and affinity of a ligand-target complex.

Biological Activity and Mechanistic Investigations at the Preclinical Level for 3 Amino 5 Phenylpyrazin 2 1h One and Its Derivatives

In Vitro Biological Screening and Biochemical Assays

In vitro screening and biochemical assays are fundamental first steps in the drug discovery process, providing critical insights into the biological effects of a compound at a cellular and molecular level. For 3-Amino-5-phenylpyrazin-2(1H)-one and its derivatives, these studies have unveiled a broad spectrum of activities, from modulating cellular pathways to antimicrobial and anti-inflammatory effects.

Cell-based assays are powerful tools to observe the effects of a compound on whole cells, offering a more holistic view of its potential biological impact. Derivatives of this compound have been subjected to various cell-based assays to evaluate their influence on cellular processes such as proliferation and enzyme inhibition. For instance, certain pyrazinone derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines. This anti-proliferative activity is often a key indicator of potential anticancer properties.

To understand the specific molecular interactions that drive the observed cellular effects, biochemical assays are employed. These assays focus on the interaction between the compound and isolated biological macromolecules, such as enzymes and proteins. Studies on derivatives of this compound have explored their enzyme inhibitory potential. For example, some derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation. Understanding the kinetics of this inhibition and the nature of the protein-ligand binding is crucial for optimizing the compound's structure to enhance its potency and selectivity.

The search for new antimicrobial agents is a global health priority. Derivatives of this compound have been investigated for their ability to combat various pathogens. In vitro studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The mode of action for this antimicrobial effect is an area of active investigation, with potential mechanisms including the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Inflammation is a key process in many diseases, and compounds that can modulate the inflammatory response have significant therapeutic potential. In vitro models of inflammation, such as assays measuring the production of pro-inflammatory mediators, have been used to assess the anti-inflammatory properties of this compound derivatives. Some of these compounds have been shown to reduce the production of inflammatory molecules, suggesting a potential role in the treatment of inflammatory conditions.

Molecular and Cellular Mechanisms of Action (Non-Human, Preclinical)

Identifying the precise molecular targets and cellular pathways affected by a compound is a critical step in understanding its mechanism of action. For this compound and its derivatives, this involves pinpointing the specific proteins they interact with and the downstream consequences of these interactions.

The biological activity of a compound is ultimately determined by its interaction with specific molecular targets within the cell. For derivatives of this compound, a key area of research is the identification and validation of these targets. Techniques such as molecular docking and affinity chromatography are used to predict and confirm the binding of these compounds to proteins. For example, the anti-inflammatory activity of some derivatives has been linked to their ability to bind to and inhibit the active site of the COX enzyme. Validating these targets is essential for understanding the compound's mechanism of action and for guiding further drug development efforts.

Elucidation of Intracellular Signaling Pathway Modulation

Investigating how a compound modulates intracellular signaling is crucial to understanding its mechanism of action. This typically involves treating cultured cells with the compound and observing its effects on key signaling cascades that regulate cell fate.

Key pathways often examined include:

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway, which includes ERK, JNK, and p38 kinases, is central to regulating cell proliferation, differentiation, and stress responses. nih.gov Studies would measure the phosphorylation status of these kinases to see if the compound activates or inhibits them. nih.gov

PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and proliferation. Analysis would involve assessing the phosphorylation levels of PI3K and Akt to determine if the compound interferes with these pro-survival signals.

JAK/STAT Pathway: The Janus kinase/signal transducers and activators of transcription pathway is essential for transmitting signals from cytokines and growth factors to the nucleus to alter gene expression. nih.gov Its modulation can have profound effects on immune responses and cell growth.

These investigations are typically performed using techniques like Western blotting to measure changes in the levels of phosphorylated (activated) proteins within these cascades.

Apoptosis and Cell Cycle Regulation Studies in Non-Human Cell Lines

Should a compound show anti-proliferative effects, studies are conducted to determine if this is due to the induction of programmed cell death (apoptosis) or an arrest of the cell division cycle. These studies are often performed in non-human cell lines, such as those derived from rodents or other species, or in primary cell cultures from non-human tissues like porcine liver cells, to assess potential toxicity and mechanism. mdpi.com

Apoptosis Detection: The induction of apoptosis can be confirmed through several methods. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a common technique to distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. nih.govresearchgate.net Other methods include TUNEL assays to detect DNA fragmentation and Western blot analysis to measure the levels of key apoptosis-regulating proteins like the Bcl-2 family (Bax, Bcl-2) and caspases (e.g., Caspase-3, Caspase-9). nih.govsci-hub.se

Cell Cycle Analysis: Flow cytometry is also the primary tool for cell cycle analysis. nih.gov Cells are stained with a DNA-binding dye (like propidium iodide), and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. nih.govnih.gov A compound might, for example, cause an accumulation of cells in the G2/M phase, indicating an arrest at this checkpoint, which can often precede apoptosis. nih.gov

A hypothetical data table for such a study is presented below, illustrating the type of data that would be generated.

Table 1: Hypothetical Cell Cycle Analysis of A549 Cells Treated with a Test Compound

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 65% | 20% | 15% |

| Compound X (10 µM) | 30% | 25% | 45% |

| Compound X (20 µM) | 20% | 20% | 60% |

Gene Expression Profiling and Proteomic Analysis for Mechanistic Insights

To gain a broader, unbiased view of a compound's mechanism, researchers employ large-scale analytical techniques like gene expression profiling and proteomics.

Gene Expression Profiling: This is often done using DNA microarrays or RNA-Sequencing. These technologies measure the expression levels of thousands of genes simultaneously in cells treated with the compound versus untreated cells. This can reveal entire pathways that are activated or suppressed, providing clues about the compound's molecular targets and downstream effects.

In Vivo Preclinical Efficacy Studies (Animal Models)

Following promising in vitro results, a compound would be tested in living organisms to evaluate its efficacy and effects on a whole biological system.

Development and Validation of Relevant Animal Models for Disease States

The choice of animal model is critical and depends on the disease the compound is intended to treat.

Xenograft Models: For cancer research, human tumor cells are often implanted into immunodeficient mice (e.g., nude or SCID mice). mdpi.com This allows the human tumor to grow in a living system, providing a platform to test the anti-tumor efficacy of a compound.

Infection Models: For antimicrobial research, animals are infected with a specific pathogen (bacterium or fungus), and the ability of the compound to clear the infection is evaluated.

Inflammation Models: For anti-inflammatory compounds, models like collagen-induced arthritis or lipopolysaccharide (LPS)-induced inflammation in rodents are commonly used. nih.gov

Efficacy Assessment in Animal Models (e.g., xenografts, infection models)

Efficacy is measured using endpoints relevant to the model.

In xenograft models , efficacy is typically assessed by regularly measuring tumor volume over time. A successful compound would significantly slow or reverse tumor growth compared to a control group receiving a placebo.

In inflammation models , researchers might measure reductions in swelling, inflammatory cytokine levels in the blood, or other disease-specific scores. nih.gov

Table 2: Hypothetical Efficacy of a Test Compound in a Human Lung Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |

|---|---|---|---|

| Vehicle Control | 105 | 850 | N/A |

| Compound Y | 102 | 340 | 60% |

Pharmacodynamic Biomarker Analysis in Animal Studies

Pharmacodynamic (PD) studies aim to show that the drug is engaging its target in the living animal and producing the desired biological effect. This involves collecting blood or tissue samples from the treated animals to measure a biomarker. A biomarker could be the level of the target protein, the phosphorylation status of a downstream signaling molecule, or the expression of a target gene. For example, if a compound is designed to inhibit a specific kinase, a PD study would involve analyzing tumor tissue from a xenograft model to confirm that the kinase's activity is indeed reduced in the treated animals. nih.gov This provides crucial evidence linking the drug's mechanism to its observed efficacy.

Biodistribution and Metabolite Identification in Animal Tissues

Extensive literature searches did not yield specific data regarding the biodistribution or metabolite identification of this compound or its derivatives in animal tissues. Preclinical research detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound appears to be limited or not publicly available at this time.

In general, preclinical biodistribution studies in animal models are crucial for understanding how a compound is distributed throughout the body. These studies typically involve administering the compound to animals and subsequently measuring its concentration in various tissues such as the liver, kidneys, brain, lungs, and heart at different time points. This information helps to identify potential target organs and tissues where the compound or its metabolites may accumulate.

Similarly, metabolite identification is a critical step in the preclinical development of any compound. In animal models, researchers work to identify the metabolic pathways a compound undergoes. This involves analyzing biological samples like blood, urine, feces, and tissue homogenates to detect and characterize the structure of any metabolites. Understanding the metabolic fate of a compound is essential for evaluating its potential efficacy and for identifying any metabolites that may have their own biological activity.

While the principles of biodistribution and metabolite analysis are well-established in preclinical research, the application of these principles to this compound has not been documented in available scientific literature. Therefore, no data tables or detailed research findings on its tissue distribution or metabolic profile in animals can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise atomic arrangement and bonding within the 3-Amino-5-phenylpyrazin-2(1H)-one molecule.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for establishing the solid-state structure of crystalline compounds. For a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, this technique revealed a monoclinic crystal system with the space group P21/c. growingscience.com The analysis provided precise bond lengths and angles, such as N1-N2 bond length of 1.336 Å and N3-C10-N1 angle of 116.4°. growingscience.com It also elucidated intermolecular interactions, like weak interactions between nitrogen atoms of adjacent molecules, and confirmed that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar. growingscience.com Similarly, the crystal structure of another related molecule, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined to be triclinic with a P-1 space group, stabilized by an elaborate system of intermolecular hydrogen bonds. researchgate.net Such analyses provide unambiguous proof of structure and detailed insights into the packing of molecules in the crystal lattice.

A search for single-crystal X-ray diffraction data specifically for this compound did not yield a specific crystal structure in the provided search results. However, the principles of the technique and the type of data it provides are well-established.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione researchgate.net |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 3.817(3) | 11.8333(6) |

| b (Å) | 13.533(10) | 12.8151(6) |

| c (Å) | 19.607(15) | 17.1798(8) |

| β (°) | 93.401(10) | 74.147(4)° (α = 77.317(4)°, γ = 66.493(5)°) |

| Z | 4 | 1 |

Advanced 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments and Conformational Dynamics

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules in solution. youtube.comnih.govsdsu.edupressbooks.pubemerypharma.comcolumbia.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate that the correlated protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govsdsu.edupressbooks.pubcolumbia.edu This experiment is highly sensitive and provides clear one-bond connectivity information, with the ¹H spectrum on one axis and the ¹³C spectrum on the other. sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution. pressbooks.pub

For this compound, specific 2D NMR data was not found in the search results. However, the application of these techniques would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the molecule's preferred conformation. For instance, the distinct chemical shifts of the amino group protons (typically δ 5.2–5.8 ppm) and the protons on the pyrazine (B50134) and phenyl rings would be clearly resolved and their connectivities established.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. These include:

N-H stretching vibrations from the amino group, typically appearing in the range of 3350–3450 cm⁻¹.

C=O stretching vibration from the pyrazinone ring, expected between 1650–1700 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazine and phenyl rings.

N-H bending vibrations .

For the related compound 3-amino-5-hydroxypyrazole, FT-IR and FT-Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the vibrational frequencies. nih.gov For another related compound, (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the IR spectrum showed bands at 3449, 3350, 3330, and 3300 cm⁻¹ corresponding to NH₂ and NH stretching, and at 1702 and 1668 cm⁻¹ for C=O stretching. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A combined FT-IR and Raman analysis would offer a more complete picture of the vibrational modes of this compound.

Table 2: Expected Characteristic FT-IR Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (Amino) | 3350–3450 | |

| C=O Stretch (Amide) | 1650–1700 |

Mass Spectrometry for Mechanistic and Analytical Studies

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Adducts and Metabolites (non-human)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments, including any potential adducts or non-human metabolites. researchgate.netnih.gov For example, in a study of the new psychoactive substances α-PBP and α-PEP, LC-HRMS/MS was used to identify amino acid adducts, such as those with glycine (B1666218) and alanine. researchgate.net The accurate mass measurements were crucial for proposing the structures of these adducts. researchgate.net Similarly, a sensitive method using gas chromatography/electron capture mass spectrometry was developed to measure DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), demonstrating the ability to detect adducts at very low levels. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique is invaluable for structural elucidation as the fragmentation pattern is characteristic of the molecule's structure. unito.it The fragmentation of protonated amino acids, for instance, often involves characteristic losses of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov The specific fragmentation pathways can help to differentiate isomers. researchgate.net In the analysis of heterocyclic amino acids, the fragmentation behavior was found to be dependent on the charged site and the interactions between functional groups. unito.it

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation would be expected to proceed through pathways involving the pyrazinone ring and the phenyl and amino substituents, providing a unique fingerprint for its structural confirmation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of molecular structure, offering a unique capability to separate ions in the gas phase based on their size, shape, and charge. This technique provides an additional dimension of separation beyond that of traditional mass spectrometry, enabling the differentiation of isomers (structural, conformational, and chiral) that are indistinguishable by mass alone. For a molecule like this compound, IMS-MS can provide critical insights into its gas-phase conformational landscape.

The compound can exist in different tautomeric forms or as various rotamers due to the flexibility of the phenyl group. These different three-dimensional structures will have distinct collision cross-sections (CCS) in the gas phase. In an IMS-MS experiment, ionized molecules are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. Compact, tightly-folded conformers experience fewer collisions and travel faster than extended, bulkier conformers, allowing for their separation.

By coupling ion mobility with high-resolution mass spectrometry (e.g., time-of-flight, TOF), researchers can generate a two-dimensional plot of ion mobility (drift time) versus mass-to-charge ratio (m/z). This allows for the unambiguous assignment of mass to each separated conformer. The experimental CCS values can be compared with theoretical values calculated for computationally modeled structures, aiding in the positive identification of specific conformers present in the gas phase. This approach is invaluable for distinguishing between the target compound and any potential isomeric impurities that may have formed during synthesis. nih.govnih.gov Furthermore, techniques like trapped IMS (TIMS) can achieve very high resolving power, making it possible to separate epimers with minute differences in their collision cross-sections. nih.gov

Table 1: Hypothetical IMS-MS Data for Conformational Analysis

| Analyte/Conformer | Proposed Structure | Theoretical CCS (Ų) (Calculated) | Experimental Drift Time (ms) |

| Tautomer 1 | This compound | 155.2 | 15.8 |

| Tautomer 2 | 3-Imino-5-phenyl-3,4-dihydropyrazin-2-one | 158.9 | 16.3 |

| Rotamer A (Phenyl Planar) | Phenyl ring co-planar with pyrazinone ring | 154.5 | 15.7 |

| Rotamer B (Phenyl Twisted) | Phenyl ring twisted relative to pyrazinone ring | 156.8 | 16.0 |

| Isomeric Impurity | 6-Amino-5-phenylpyrazin-2(1H)-one | 159.5 | 16.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chromatographic and Separation Techniques for Research Applications

Chromatographic techniques are indispensable tools in chemical research and pharmaceutical development for the separation, identification, and quantification of compounds in complex mixtures. For this compound, a suite of chromatographic methods is employed to ensure identity, purity, and quality throughout the research and development process. These methods leverage subtle differences in the physicochemical properties of the analyte and its potential impurities, such as polarity, volatility, and stereochemistry, to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantitative Analysis, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for non-volatile or thermally sensitive compounds like this compound. It is extensively used for purity determination, quantitative assays, and real-time monitoring of synthetic reactions.

A typical method involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. For this compound, a gradient elution method using a mixture of water (often buffered with an acid like phosphoric acid or formic acid for better peak shape) and an organic modifier like acetonitrile (B52724) is common. sielc.com Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which is expected given its chromophoric pyrazinone and phenyl moieties.

Purity Assessment: HPLC can effectively separate the main compound from synthesis-related impurities, starting materials, and degradation products. The purity is often determined by calculating the peak area percentage of the main peak relative to the total area of all detected peaks.

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be determined. Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust. nih.gov

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by HPLC. This allows chemists to track the consumption of starting materials and the formation of the desired product, enabling precise determination of reaction completion and optimization of reaction conditions.

Table 2: Typical RP-HPLC Method Parameters and Validation Data

| Parameter | Value / Description |

| Chromatographic Conditions | |

| Column | C18 (e.g., Agilent Zorbax SB C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm or 270 nm nih.gov |

| Injection Volume | 10 µL |

| Validation Metrics | |

| Linearity Range | 1 - 250 µg/mL |

| Correlation Coefficient (r²) | >0.999 nih.gov |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.6 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% nih.gov |

| Precision (RSD) | < 2.0% nih.govnih.gov |

Note: The data in this table represents typical values and may vary based on the specific instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, this compound, with its polar amino and amide functional groups, is non-volatile and would likely decompose at the high temperatures of the GC injector. sigmaaldrich.com Therefore, a chemical derivatization step is required to analyze this compound by GC-MS.

Derivatization masks the polar N-H groups, reducing hydrogen bonding capability and increasing the molecule's volatility and thermal stability. sigmaaldrich.comnih.gov Common approaches include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are often favored due to their increased stability towards moisture. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino group to form stable, volatile amide derivatives. nih.govnih.gov

Once derivatized, the compound can be separated from volatile impurities on a GC column (e.g., a low-polarity Rxi®-5Sil MS column). nih.gov The coupled mass spectrometer fragments the eluting derivative, producing a characteristic mass spectrum that serves as a fingerprint for identification and structural elucidation of unknown impurities. sigmaaldrich.comnih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis

| Reagent Abbreviation | Full Chemical Name | Functional Group Targeted | Resulting Derivative |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | -NH₂ and -NH- (amide) | tert-butyldimethylsilyl (TBDMS) |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | -NH₂ and -NH- (amide) | Trimethylsilyl (TMS) |

| HFBA | Heptafluorobutyric Anhydride | -NH₂ | Heptafluorobutyryl (HFB) amide |

| MBTFA | N-methyl-bis(trifluoroacetamide) | -NH₂ | Trifluoroacetyl (TFA) amide |

Chiral Chromatography for Enantiomeric Separation and Purity

The molecule this compound is achiral and does not have enantiomers. However, chiral chromatography becomes a critical analytical technique if a chiral center is introduced into the molecule during subsequent synthetic modifications, or if chiral precursors are used in its synthesis. In such hypothetical scenarios, verifying the enantiomeric purity would be essential.

Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP). These phases create a chiral environment, causing the transient formation of diastereomeric complexes between the enantiomers and the CSP. These complexes have different energies and stabilities, leading to different retention times and thus, separation.

Several types of CSPs are available:

Pirkle-type (Brush-type) Phases: These are based on molecules like N-(3,5-dinitrobenzoyl)-phenylglycine, which separate enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions. capes.gov.br

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and offer broad applicability.

Zwitterionic Ion-Exchangers: Cinchona-derived CSPs can separate zwitterionic compounds like amino acids and peptides through ion-pairing interactions, hydrogen bonding, and π-stacking. chiraltech.com These columns have the unique feature of potentially reversing the enantiomer elution order by switching between pseudo-enantiomeric columns (e.g., ZWIX(+) and ZWIX(-)). chiraltech.com

For a hypothetical chiral derivative of this compound, a suitable CSP would be selected, and the mobile phase (often a mixture of alkanes and alcohols) would be optimized to achieve baseline separation of the two enantiomers, allowing for the precise determination of enantiomeric excess (ee).

Theoretical and Computational Chemistry Studies of 3 Amino 5 Phenylpyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and energy, which are crucial for understanding chemical reactivity and properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of chemical reactivity. nih.gov A smaller energy gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. nih.gov For similar pyrazole-containing heterocyclic compounds, DFT calculations have been used to demonstrate that charge transfer occurs within the molecule, and a small HOMO-LUMO gap indicates high reactivity. nih.gov

| Computational Parameter | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | DFT/B3LYP |

| LUMO Energy | Indicates electron-accepting ability | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites | DFT Calculation |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related heterocyclic system, MEP analysis was used to pinpoint these reactive sites, providing a visual guide to its chemical behavior. nih.gov The analysis of molecular orbitals can also be extended to understand delocalization within the π-system, which is characteristic of conjugated structures like 3-Amino-5-phenylpyrazin-2(1H)-one. chadsprep.com

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced composite methods like G4MP2, are used to calculate ground state properties with high accuracy. nih.govsusu.ru These methods are employed to determine optimized molecular structures and thermodynamic parameters, such as the enthalpy of formation, which is a key measure of a compound's energetic content. susu.ruresearchgate.net For instance, in studies of tris(pyrazolo)benzenes, ab initio calculations were essential for assessing the energetic possibilities of new high-energy compounds before synthesis. susu.ru

While computationally demanding, these methods provide a rigorous framework for understanding molecular stability. researchgate.net The ground state chemistry of molecules like phenyldiazirine has been explored using ab initio methods, revealing that different reaction pathways are favored in the ground state versus excited states. researchgate.net Such studies on related molecules suggest that for this compound, ab initio calculations could precisely define its thermodynamic stability and preferred geometric structure.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. DFT methods are widely used to calculate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For example, in the study of a novel pyrazolo[3,4-b]pyridine derivative, theoretical vibrational wavenumbers and ¹H and ¹³C NMR chemical shifts were calculated using DFT (B3LYP). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NMR shift predictions. nih.gov The strong correlation often observed between the calculated and experimental spectra validates the computed structural and electronic properties of the molecule. nih.govresearchgate.net This predictive capability is crucial for confirming the identity and purity of synthesized compounds and for assigning specific signals in complex experimental spectra. mdpi.com

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Application |

|---|---|---|---|

| Vibrational Frequencies (IR) | DFT/B3LYP | 6-311++G(d,p) | Assignment of functional group stretches (e.g., N-H, C=O). nih.gov |

| ¹H NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Prediction and assignment of proton signals. nih.gov |

| ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Prediction and assignment of carbon signals. nih.gov |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the dynamic behavior of molecules, from their conformational flexibility to their interactions with larger biological macromolecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies on a potential energy surface (PES). njit.edu For a molecule like this compound, which has rotatable bonds connecting the phenyl ring to the pyrazinone core, multiple low-energy conformations may exist.

Computational methods, such as random search algorithms combined with force fields (e.g., MMFF94) or DFT calculations, can explore the conformational space to locate these energy minima. njit.edumdpi.com Studies on related heterocyclic systems have shown that different conformers can possess distinct electronic properties and reactivity. mdpi.com Understanding the energy landscape is crucial because the biologically active conformation may not be the absolute lowest energy conformer in a vacuum. The analysis also considers the effect of the solvent, which can influence conformational preferences. njit.edu

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.govnih.gov This technique is central to drug discovery and involves placing the ligand (e.g., this compound) into the binding site of a receptor and evaluating the interaction energy. nih.gov

The results are often expressed as a docking score, with more negative values indicating a more favorable binding interaction. nih.gov For example, a pyrazolo[3,4-d]pyrimidine derivative was docked into the active site of the O-acetyl-serine-sulfhydrylase (OASS) enzyme to understand its binding mode and inhibitory potential. nih.gov Similarly, docking studies of a phthalazinone pyrazole (B372694) compound against glycogen (B147801) synthase kinase 3 (GSK3) helped confirm the enzyme as its direct biological target. mdpi.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such analyses could be used to screen this compound against various kinase or other enzyme targets to hypothesize its potential pharmacological activity.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Reference Drug | Reference Score (kcal/mol) |

|---|---|---|---|---|

| Thioazo Compound 3 | Protein Filamin-A | -6.6 | Doxorubicin | -5.5 nih.gov |

| Pyrazolo[3,4-d]pyrimidine | OASS Enzyme | -9.15 (XP) | Metronidazole | -4.43 (XP) nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions and Binding Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, offering a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein or nucleic acid. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the binding mode of a ligand in the active site of a receptor and assess the stability of the resulting complex.

Key parameters derived from MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg). RMSD tracks the conformational changes of the protein and ligand over the simulation, with lower, stable values indicating a stable binding complex. RMSF highlights the flexibility of different regions of the protein upon ligand binding. A stable radius of gyration suggests that the complex remains compact and does not undergo significant unfolding. nih.gov Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides insights into the key residues responsible for binding affinity. youtube.com

While specific molecular dynamics simulation studies on this compound are not extensively available in the current literature, the methodology remains a critical tool for its future investigation as a potential drug candidate. For instance, in studies of other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives, MD simulations have been instrumental in confirming the stability of ligand-protein complexes and elucidating binding interactions. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | Indicates good structural stability of the protein upon ligand binding. |

| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains in a stable conformation within the binding site. |

| Key Interacting Residues | Tyr124, Ser293, Phe295 | Highlights the specific amino acids crucial for binding. |

| Dominant Interaction Types | Hydrogen Bonds, π-π Stacking | Reveals the nature of the forces stabilizing the complex. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a favorable binding affinity. |

Note: The data in this table is illustrative and does not represent findings from a specific study on this compound.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.org This method is broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein. Molecular docking, a key component of SBVS, predicts the preferred orientation and binding affinity of a compound in the active site of the target. nih.govjocpr.com This approach allows for the screening of vast compound libraries to filter for potential hits that are then prioritized for experimental testing.

LBVS, on the other hand, is employed when the 3D structure of the target is unknown. This method uses the structure of known active ligands to identify other compounds with similar properties. Pharmacophore modeling is a common LBVS technique that defines the essential steric and electronic features required for a molecule to be active. nih.gov

Although no specific virtual screening campaigns highlighting the discovery of this compound have been detailed in the literature, its scaffold could be used in future studies to design novel ligands. For example, derivatives of pyrazoles and pyrimidines have been identified as potential inhibitors of various enzymes through virtual screening approaches. nih.govnih.gov

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate the mechanisms of chemical reactions. For this compound, these methods can identify the most reactive sites, predict the products of reactions, and map out the energy landscape of reaction pathways.

Transition State Search and Reaction Coordinate Analysis

A chemical reaction can be visualized as the movement of atoms along a potential energy surface. Reactants and products correspond to energy minima, while the transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. ucsb.edu Locating the transition state is crucial for determining the activation energy of a reaction, which governs its rate.

Computational methods such as synchronous transit-guided quasi-Newton (STQN) or the nudged elastic band (NEB) method are employed to find transition state structures. ucsb.edu Once the transition state is located, a reaction coordinate analysis, often through intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that the transition state connects the desired reactants and products. youtube.com While specific transition state analyses for reactions involving this compound are not readily found, these methods are fundamental in computational organic chemistry for understanding reaction mechanisms. researchgate.netyoutube.com

Fukui Functions and Local Reactivity Descriptors